molecular formula C23H27N3O4S B2530781 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline CAS No. 866897-32-7

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline

Cat. No.: B2530781
CAS No.: 866897-32-7
M. Wt: 441.55
InChI Key: XKDOZMYMSMCPBE-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Applications

Quinoline derivatives have been explored for their fluorescence properties, particularly in the context of zinc(II) detection. A study on analogs of a Zinquin-related fluorophore, which is a specific fluorophore for Zn(II), included the synthesis of quinoline derivatives that exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution. This research demonstrates the potential of quinoline derivatives, including 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline, in developing fluorescent probes for metal ions, which could be valuable in biological and environmental sensing applications (Kimber et al., 2003).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of quinoline-based compounds have been investigated, suggesting potential applications in developing new therapeutic agents. Synthesis and characterization of quinoline-azosulfonanides clubbed molecules revealed that some of these compounds exhibit significant antibacterial and antifungal activities, as well as antitubercular activity against Mycobacterium tuberculosis. This suggests that this compound and its analogs could be explored further for their potential in treating infectious diseases (Iosr Journals, Vora & Vora, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxyphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-4-25-11-13-26(14-12-25)23-20-15-18(30-3)7-10-21(20)24-16-22(23)31(27,28)19-8-5-17(29-2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDOZMYMSMCPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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